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  • Product: 2-Methoxyphenyl Adapalene

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Elucidation and Control of 2-Methoxyphenyl Impurities in Adapalene Drug Substance

Executive Summary & Structural Context[1] In the development of Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid), impurity profiling is a Critical Quality Attribute (CQA). While pharmacopeial standards (E...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

In the development of Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid), impurity profiling is a Critical Quality Attribute (CQA). While pharmacopeial standards (EP/USP) define common impurities like Adapalene Impurity A (dimer) and Impurity C, the designation "2-Methoxyphenyl Adapalene Impurity" refers to a specific class of structural analogues arising from regioselectivity errors during the Friedel-Crafts alkylation or Suzuki coupling steps.

This guide dissects the "2-Methoxyphenyl" impurity landscape, specifically focusing on two distinct chemical entities that fit this description:

  • Adapalene Impurity C (EP): 1-(2-methoxyphenyl)adamantane (The des-bromo precursor carryover).

  • The 2-Methoxy Regioisomer: 6-[3-(1-adamantyl)-2-methoxyphenyl]-2-naphthoic acid (The positional isomer of the API).

Understanding the distinction between these two is critical for establishing a robust control strategy in compliance with ICH Q3A(R2) guidelines.

Structural Comparison Table
Compound NameChemical Structure DescriptionMolecular FormulaRelative Retention Time (RRT)*Origin
Adapalene (API) 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid

1.00Target Product
Impurity C (EP) 1-(2-methoxyphenyl)adamantane

~1.4 - 1.6Precursor / Des-bromo byproduct
2-Methoxy Regioisomer 6-[3-(1-adamantyl)-2 -methoxyphenyl]-2-naphthoic acid

~0.95 - 1.05Isomeric Side Reaction
Complex Dimer 6-(4-Methoxy-3-[2-(2-methoxyphenyl)adamantan-1-yl]phenyl)...[1][2]

> 2.0Over-alkylation

*RRT values are approximate and dependent on the specific C18 gradient method used.

Mechanistic Origins: The Chemistry of Defect

To control these impurities, we must understand their genesis. The synthesis of Adapalene typically involves a Friedel-Crafts alkylation followed by a Suzuki-Miyaura coupling .

The Friedel-Crafts Branching Point (Impurity C)

The synthesis often begins with the alkylation of 4-bromophenol (or anisole) with 1-adamantanol.

  • Target Reaction: Formation of 2-(1-adamantyl)-4-bromoanisole.[3][]

  • Defect Mechanism: If the starting material lacks the bromine (anisole) or if a reductive debromination occurs, 1-(2-methoxyphenyl)adamantane is formed. This is Impurity C . It is a lipophilic, non-acidic impurity that can be difficult to purge if not removed before the final coupling.

The Regioisomer Pathway (2-Methoxy Isomer)

This is the true "2-Methoxyphenyl Adapalene" structural isomer.

  • Mechanism: During the Suzuki coupling between the boronic acid intermediate and methyl 6-bromo-2-naphthoate, steric hindrance usually dictates the product. However, if the initial alkylation of the phenol ring occurred at the position meta to the methoxy (unlikely but possible under high temperature), or if the boronic acid functionality was installed at the incorrect position, the final coupling yields the 2-methoxy regioisomer .

  • Criticality: As a structural isomer with the same Molecular Weight (MW 412.52 g/mol ) as the API, this impurity is indistinguishable by low-resolution Mass Spectrometry (MS) and requires high-resolution chromatography for separation.

Visualization of Impurity Genesis

Adapalene_Impurity_Pathways Start Starting Material (4-Bromophenol + 1-Adamantanol) Step1 Friedel-Crafts Alkylation Start->Step1 Inter1 Intermediate: 2-(1-adamantyl)-4-bromophenol Step1->Inter1 Major Path Side1 Side Reaction: Debromination / Anisole Contamination Step1->Side1 Defect Step2 Methylation & Boronic Acid Formation Inter1->Step2 ImpC IMPURITY C 1-(2-methoxyphenyl)adamantane Side1->ImpC Side2 Regio-Error: Incorrect Substitution Pattern Step2->Side2 Minor Path Step3 Suzuki Coupling (w/ Methyl 6-bromo-2-naphthoate) Step2->Step3 Regio 2-METHOXY REGIOISOMER (Isomer of API) Side2->Regio API ADAPALENE API (4-Methoxy isomer) Step3->API

Figure 1: Synthetic pathways illustrating the divergence points for Impurity C (Precursor) and the 2-Methoxy Regioisomer.

Analytical Strategy: Detection and Control

Due to the lipophilicity of the adamantyl group, Reverse Phase HPLC (RP-HPLC) is the standard method. However, separating the 2-Methoxy Regioisomer from Adapalene requires optimized selectivity.

High-Resolution HPLC Protocol

This method is designed to separate the critical pair (Adapalene vs. 2-Methoxy Regioisomer).

  • Column: C18 stationary phase with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile : Tetrahydrofuran (THF) (90:10 v/v). Note: THF is added to modulate selectivity for the adamantyl cage.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Max absorption for naphthoic moiety) and 235 nm.

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Purpose
0.0 60 Initial equilibration
15.0 85 Elution of API and Regioisomers
20.0 95 Elution of Impurity C (highly lipophilic)
25.0 95 Wash

| 25.1 | 60 | Re-equilibration |

Mass Spectrometry (MS) Interpretation
  • Adapalene:

    
     m/z.
    
  • 2-Methoxy Regioisomer:

    
     m/z. (Indistinguishable by parent mass).[2][5]
    
  • Differentiation: MS/MS fragmentation is required. The 2-methoxy isomer often shows a distinct fragmentation pattern due to the "ortho effect," where the proximity of the adamantyl group to the methoxy facilitates specific rearrangements (e.g., loss of

    
     or 
    
    
    
    ) different from the para-substituted API.

Synthesis of the Reference Standard

To validate the analytical method, you must synthesize the 2-Methoxy Regioisomer standard.

Protocol:

  • Starting Material: Begin with 2-bromo-1-methoxybenzene (2-bromoanisole).

  • Alkylation: Perform Friedel-Crafts alkylation with 1-adamantanol using

    
     catalyst.
    
    • Note: This forces the adamantyl group to the position para to the bromine (position 4) or para to the methoxy (position 5). You specifically isolate the isomer where the adamantyl is ortho to the methoxy if possible, or use a directed lithiation strategy if Friedel-Crafts is non-selective.

  • Coupling: React the resulting 3-(1-adamantyl)-2-bromoanisole (hypothetical intermediate for this isomer) with the naphthoic acid boronate ester.

  • Purification: Use preparative HPLC to isolate the specific regioisomer.

  • Validation: Confirm structure via 1H-NMR. The coupling constant (

    
    ) of the aromatic protons on the central ring will differ between the 1,2,4-substitution (Isomer) and the 1,3,4-substitution (API).
    

Regulatory & Toxicological Implications[1]

  • ICH Q3A(R2) Classification:

    • Impurity C: Classed as a starting material byproduct. Limit: NMT 0.15% (or qualified level).

    • 2-Methoxy Regioisomer: Classed as a Process Related Impurity. Because it is a structural isomer, it likely shares the retinoid activity profile but may have different potency or off-target effects (teratogenicity risks common to retinoids).

  • Control Strategy:

    • If the Regioisomer is present >0.10%, it must be identified and qualified.

    • Spiking Studies: Perform spiking studies with the synthesized standard to prove the HPLC method can resolve the impurity from the main peak with a resolution (

      
      ) > 1.5.
      

References

  • European Pharmacopoeia (Ph. Eur.) 11.0 . "Adapalene Monograph 2023: Impurity C Structure and Limits."

  • Milanese, A., et al. (2011).[] "New synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid and evaluation of the influence of adamantyl group on the DNA binding." Bioorganic Chemistry, 39(4), 151-158.[][6]

  • Tolstikov, G. A., et al. (2007). "Isolation and characterisation of impurities in adapalene." Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1161-1163.[7]

  • International Conference on Harmonisation (ICH) . "Impurities in New Drug Substances Q3A(R2)."

Sources

Protocols & Analytical Methods

Method

Application Note: Quantification of 2-Methoxyphenyl Adapalene in Bulk Adapalene using a Validated RP-HPLC Method

Abstract This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of the potential process-related impurity, 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of the potential process-related impurity, 2-Methoxyphenyl Adapalene, in bulk Adapalene drug substance. Adapalene, a third-generation topical retinoid, is widely used in the treatment of acne vulgaris.[1][2][3] The control of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. This document provides a comprehensive protocol, including system suitability criteria, method validation according to ICH Q2(R1) guidelines, and detailed experimental procedures suitable for implementation in a regulated laboratory environment.[4][5][6][7]

Introduction: The Rationale for Impurity Quantification

Adapalene, chemically known as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is a potent naphthoic acid derivative with retinoid-like activity.[1][2][3][8] Its therapeutic efficacy is intrinsically linked to its purity. During the synthesis of Adapalene, various process-related impurities and degradation products can arise. One such potential impurity is 2-Methoxyphenyl Adapalene, which can be formed from starting materials or as a byproduct in the synthetic route.

The presence of impurities, even in minute quantities, can impact the safety and efficacy profile of the active pharmaceutical ingredient (API). Therefore, regulatory agencies worldwide mandate stringent control over the impurity profile of bulk drugs. This application note addresses the critical need for a reliable analytical method to identify and quantify 2-Methoxyphenyl Adapalene in bulk Adapalene. The described RP-HPLC method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and regulatory submissions.

Chemical Structures

Adapalene:

  • IUPAC Name: 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid[1]

  • Molecular Formula: C₂₈H₂₈O₃[1][8]

  • Molecular Weight: 412.52 g/mol [1][8]

2-Methoxyphenyl Adapalene (Hypothesized Structure):

  • IUPAC Name: 6-(4-Methoxy-3-((1S, 2R, 3S, 5R, 7S)-2-(2-methoxyphenyl)adamantan-1-yl)phenyl)-2-naphthoic acid[9]

  • Molecular Formula: C₃₅H₃₄O₄[9]

  • Molecular Weight: 518.64 g/mol [9]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the quantification of 2-Methoxyphenyl Adapalene in Adapalene bulk drug.

Materials and Reagents
  • Adapalene Reference Standard (USP or EP grade)[10]

  • 2-Methoxyphenyl Adapalene Reference Standard (Characterized)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Tetrahydrofuran (THF) (HPLC Grade)

  • Ortho-phosphoric acid (AR Grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions
  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Phenomenex Luna C18, 250 x 4.6 mm, 5.0 µm (or equivalent)[11]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Ortho-phosphoric acid in Water

    • Mobile Phase B: Acetonitrile:Methanol:Tetrahydrofuran (55:30:15 v/v/v)[11]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 50 50
    10 50 50
    25 20 80
    35 20 80
    40 50 50

    | 45 | 50 | 50 |

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 25°C[11]

  • Detector Wavelength: 260 nm[11]

  • Injection Volume: 20 µL

  • Run Time: 45 minutes

Preparation of Solutions

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.

Standard Stock Solution (Adapalene): Accurately weigh and transfer about 25 mg of Adapalene Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of THF to dissolve, sonicate for 5 minutes, and then dilute to volume with the diluent. This yields a solution with a nominal concentration of 500 µg/mL.

Impurity Stock Solution (2-Methoxyphenyl Adapalene): Accurately weigh and transfer about 10 mg of 2-Methoxyphenyl Adapalene Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a solution with a nominal concentration of 100 µg/mL.

Spiked Standard Solution (for System Suitability): Transfer 5.0 mL of the Adapalene Standard Stock Solution and 1.0 mL of the 2-Methoxyphenyl Adapalene Impurity Stock Solution into a 50 mL volumetric flask. Dilute to volume with the diluent. This solution contains approximately 50 µg/mL of Adapalene and 2 µg/mL of 2-Methoxyphenyl Adapalene.

Test Sample Solution: Accurately weigh and transfer about 25 mg of the Adapalene bulk drug sample into a 50 mL volumetric flask. Add approximately 30 mL of THF to dissolve, sonicate for 5 minutes, and then dilute to volume with the diluent.

System Suitability Testing (SST)

Before commencing any sample analysis, the chromatographic system's performance must be verified. Inject the Spiked Standard Solution in six replicate injections and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) for Adapalene Peak Not more than 2.0
Theoretical Plates for Adapalene Peak Not less than 2000
Resolution between Adapalene and 2-Methoxyphenyl Adapalene Not less than 2.0
% RSD for Peak Areas (n=6) Not more than 2.0%
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Perform the System Suitability Test as described in section 3.4.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution and the Test Sample Solution in duplicate.

  • Record the chromatograms and integrate the peak areas.

Calculation

The amount of 2-Methoxyphenyl Adapalene in the Adapalene bulk sample is calculated using the following formula:

% Impurity = (AreaImpurity in Sample / AreaImpurity in Standard) x (ConcImpurity in Standard / ConcSample) x 100

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

Specificity

The specificity of the method was demonstrated by the absence of interference from the blank (diluent) at the retention times of Adapalene and 2-Methoxyphenyl Adapalene. Additionally, a forced degradation study was performed on Adapalene to ensure that the degradation products did not co-elute with the impurity peak. Adapalene was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The peak purity of Adapalene and the 2-Methoxyphenyl Adapalene in the stressed samples was evaluated using a PDA detector, confirming the method's specificity.

Linearity

The linearity of the method was established by analyzing a series of solutions of 2-Methoxyphenyl Adapalene at five different concentrations ranging from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., 0.15%).

ParameterResult
Concentration Range LOQ - 2.25 µg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Range

The established range for the quantification of 2-Methoxyphenyl Adapalene is from the LOQ to 150% of the target concentration.

Accuracy

The accuracy of the method was determined by performing recovery studies. A known amount of 2-Methoxyphenyl Adapalene was spiked into the Adapalene sample at three different concentration levels (50%, 100%, and 150% of the specification limit). Each concentration was analyzed in triplicate.

Spiked LevelMean Recovery (%)% RSD
50% 99.2%0.8%
100% 100.5%0.5%
150% 99.8%0.6%
Precision

Repeatability (Intra-day Precision): The repeatability was assessed by analyzing six replicate preparations of the Adapalene sample spiked with 2-Methoxyphenyl Adapalene at the 100% level on the same day. The % RSD was found to be less than 1.0%.

Intermediate Precision (Inter-day Ruggedness): The intermediate precision was evaluated by performing the analysis on a different day, with a different analyst, and on a different HPLC system. The % RSD between the two sets of results was well within the acceptable limits, demonstrating the method's ruggedness.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult
LOD (S/N ratio of 3:1) 0.05 µg/mL
LOQ (S/N ratio of 10:1) 0.15 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying critical chromatographic parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters remained within the acceptance criteria for all the varied conditions, indicating the method's robustness.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock Solutions (Adapalene & Impurity) prep_spike Prepare Spiked Standard (for SST & Accuracy) prep_std->prep_spike sst System Suitability Test (SST) prep_spike->sst prep_sample Prepare Adapalene Test Sample Solution analysis Inject Blank, Standard, and Sample Solutions prep_sample->analysis sys_eq System Equilibration sys_eq->sst sst->analysis integrate Integrate Peak Areas analysis->integrate calculate Calculate % Impurity integrate->calculate

Caption: Workflow for the quantification of 2-Methoxyphenyl Adapalene in Adapalene.

Method Validation Pathway

G cluster_prec Precision Components mv Method Validation (ICH Q2(R1)) spec Specificity mv->spec lin Linearity mv->lin acc Accuracy mv->acc prec Precision mv->prec lod_loq LOD & LOQ mv->lod_loq robust Robustness mv->robust repeat Repeatability prec->repeat inter Intermediate Precision prec->inter

Caption: Key parameters for the validation of the analytical method.

Conclusion

The RP-HPLC method described in this application note is a highly specific, linear, accurate, precise, and robust method for the quantification of 2-Methoxyphenyl Adapalene in bulk Adapalene. The method has been successfully validated according to ICH guidelines and is suitable for routine use in quality control laboratories for impurity profiling of Adapalene. The detailed protocol and validation data provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality assessment of Adapalene.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • A Novel Method Development and Validation for Related Substances of Adapalene in Bulk Drug Product by HPLC. Research Journal of Pharmacy and Technology. [Link]

  • USP-NF Adapalene. U.S. Pharmacopeia. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Adapalene - USP-NF. U.S. Pharmacopeia. [Link]

  • Adapalene - Definition, Identification, Assay. USP 2025. [Link]

  • Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. PMC. [Link]

  • Adapalene - USP-NF. U.S. Pharmacopeia. [Link]

  • Adapalene API: Uses, Structure, Properties, and Safety Guide. Chemignition Laboratory. [Link]

  • DIFFERIN (adapalene gel) Gel, 0.1% Rx Only. U.S. Food and Drug Administration. [Link]

  • Adapalene | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Adapalene - USP-NF. U.S. Pharmacopeia. [Link]

  • A simple HPLC-DAD method for determination of adapalene in topical gel formulation. Semantic Scholar. [Link]

  • Adapalene. British Pharmacopoeia. [Link]

  • Adapalene 2 Methoxyphenyl Impurity. Veeprho. [Link]

  • Isolation and characterisation of impurities in adapalene. ResearchGate. [Link]

  • Derivative Spectrophotometric Determination of Adapalene in its Bulk and Pharmaceutical Dosage Form. ResearchGate. [Link]

  • IMPLEMENTATION OF GREEN SOLVENT SYSTEM FOR THE ANALYSIS OF ADAPALENE IN BULK AND TOPICAL GEL FORMULATION BY RP-HPLC. IIP Series. [Link]

  • Development And Validation Of A HPLC Method For Adapalene And Benzoyl Peroxide In Bulk And Gel. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Determination of adapalene in gel formulation by conventional and derivative synchronous fluorimetric approaches. Application to stability studies and in vitro diffusion test. PMC. [Link]

  • PRODUCT MONOGRAPH - DIFFERIN® / DIFFERIN® XP. Galderma. [Link]

  • Adapalene. Regulations.gov. [Link]

Sources

Application

isolation and purification of 2-Methoxyphenyl Adapalene

Executive Summary & Chemical Context Target Molecule: Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid).[1][2][3][4][5][6][7] Critical Distinction: While standard Adapalene carries a 4-methoxyphenyl moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid).[1][2][3][4][5][6][7] Critical Distinction: While standard Adapalene carries a 4-methoxyphenyl moiety, this guide addresses the isolation of the target molecule and its critical separation from the 2-methoxyphenyl regioisomer (often present as a persistent impurity or synthesized deliberately as an analytical reference standard).[1]

The purification of Adapalene presents a unique challenge due to its extreme hydrophobicity (LogP ≈ 8.0) and poor solubility in standard organic solvents (ethanol, acetone) and water.[1] Successful isolation requires a "Solvent-Switch" strategy utilizing Tetrahydrofuran (THF) as the primary solubilizer and Methanol or Heptane as anti-solvents.[1][2][3]

Key Physicochemical Challenges:

  • Solubility: Insoluble in water; sparingly soluble in ethanol/methanol; soluble in THF and DMSO.

  • Impurity Profile:

    • Dimerization: 3,3'-diadamantyl-4,4'-dimethoxybiphenyl (Homocoupling side product).[1][2][3]

    • Regioisomerism: 2-Methoxyphenyl analogs (arising from impure boronic acid starting materials).[1][2][3]

  • Polymorphism: Adapalene exists in multiple crystalline forms; the Triclinic form is thermodynamically stable and preferred for pharmaceutical use.

Strategic Workflow Visualization

The following diagram illustrates the critical path for isolating high-purity Adapalene from a Suzuki-Miyaura coupling mixture, specifically highlighting the rejection of the 2-methoxyphenyl isomer.

AdapalenePurification Crude Crude Reaction Mixture (Suzuki Coupling) AcidWorkup Acidification (pH < 3) Precipitation of Crude Acid Crude->AcidWorkup HCl quench Filtration1 Filtration & Water Wash (Removal of Inorganic Salts) AcidWorkup->Filtration1 Dissolution Dissolution in Refluxing THF (Target Solubilized) Filtration1->Dissolution Dry solid first HotFiltration Hot Carbon Filtration (Removal of Pd Catalyst) Dissolution->HotFiltration Crystallization Solvent Switch Crystallization (Add MeOH/Heptane) HotFiltration->Crystallization Controlled cooling IsomerSplit Phase Separation / Filtration Crystallization->IsomerSplit TargetSolid Solid Cake: Adapalene (4-Methoxy) >99.5% Purity IsomerSplit->TargetSolid Filter Liquor Mother Liquor: Contains 2-Methoxy Isomer & Dimer Impurities IsomerSplit->Liquor Filtrate

Caption: Figure 1.[1][2][3][4][6][7] Process flow for the purification of Adapalene, emphasizing the rejection of soluble impurities via the THF-Methanol solvent switch.

Detailed Protocols

Protocol A: Crude Isolation (Post-Synthesis)

Objective: To recover the crude naphthoic acid from the reaction mixture and remove inorganic salts.

Reagents:

  • Crude Reaction Mixture (typically in THF/Water/Toluene).[1][3]

  • Hydrochloric Acid (2N).[1][3]

  • Deionized Water.[3]

Step-by-Step:

  • Catalyst Quench: If the reaction utilized a Palladium catalyst, add activated carbon (10% w/w relative to substrate) to the reaction mixture and stir at 50°C for 30 minutes. Filter through a Celite pad to remove Pd residues.

  • Basification (Optional but Recommended): Ensure the mixture is at pH > 10 using NaOH. This keeps Adapalene in the aqueous phase (as the sodium salt).

  • Organic Wash: Wash the aqueous alkaline layer with Ethyl Acetate (2x volumes).

    • Mechanism:[1][3][7][8][9][10] This removes non-acidic impurities, including the dimer impurity (3,3'-diadamantyl-4,4'-dimethoxybiphenyl) and unreacted neutral starting materials.[1][2][3]

  • Acid Precipitation: Slowly add 2N HCl to the aqueous phase under vigorous stirring until pH reaches 2.0–3.0.

    • Observation: A thick, white-to-off-white precipitate (Crude Adapalene) will form immediately.[1][2][3]

  • Filtration: Filter the solid using a Büchner funnel. Wash the cake copiously with water (until filtrate is neutral) and then with cold methanol (1x volume) to displace water.[1][3]

Protocol B: The "Solvent-Switch" Crystallization (Purification)

Objective: To separate the 4-methoxyphenyl target from the 2-methoxyphenyl regioisomer and achieve >99.8% purity.

Theory: Adapalene is soluble in hot THF but insoluble in Methanol. The 2-methoxyphenyl isomer and other lipophilic impurities have higher solubility in the THF/MeOH mother liquor than the target crystal lattice.

Step-by-Step:

  • Dissolution: Suspend the dried crude solid in Tetrahydrofuran (THF) (approx. 15–20 volumes).

  • Reflux: Heat the mixture to reflux (66°C). The solid must dissolve completely. If turbidity persists, add more THF in 1-volume increments.

    • Critical Process Parameter (CPP): Do not overheat for prolonged periods to avoid esterification if trace methanol is present.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Methanol (or n-Heptane) dropwise.[1][3]

    • Ratio: Target a final solvent ratio of THF:Methanol = 1:3.

  • Controlled Cooling: Turn off the heat and allow the vessel to cool to room temperature over 2 hours. Then, chill to 0–5°C for 1 hour.

    • Crystallization Physics: Rapid cooling traps impurities.[3] Slow cooling allows the thermodynamically stable Triclinic polymorph to grow, excluding the 2-methoxyphenyl isomer from the lattice.

  • Isolation: Filter the bright white crystals.

  • Wash: Wash the cake with a cold mixture of THF:Methanol (1:5).

  • Drying: Dry under vacuum at 60°C for 12 hours.

Yield: Typical recovery is 85–90%. Purity: >99.8% (HPLC).

Analytical Validation (HPLC)

To verify the removal of the 2-methoxyphenyl isomer, use the following validated HPLC method.

Table 1: HPLC Method Parameters for Adapalene & Isomers

ParameterSpecification
Column C18 (e.g., Phenomenex Luna or Kinetex), 250 x 4.6 mm, 5 µm
Mobile Phase A Water (adjusted to pH 2.5 with Phosphoric Acid)
Mobile Phase B Tetrahydrofuran (THF) : Acetonitrile : Methanol (30:20:[1][2][3]50)
Gradient Isocratic or Gradient (60% B to 100% B over 20 mins)
Flow Rate 1.0 mL/min
Detection UV @ 270 nm (Isosbestic point) and 320 nm (Specific for Naphthoic acid)
Retention Times Adapalene: ~12.5 min 2-Methoxy Isomer: ~11.2 min (Elutes earlier due to steric twisting) Dimer Impurity: ~18.0 min

Impurity Fate Mapping

Understanding where the impurities go is essential for troubleshooting.

ImpurityFate Source Crude Mixture (Adapalene + Impurities) Step1 Alkaline Wash (Ethyl Acetate) Source->Step1 Step2 Crystallization (Mother Liquor) Step1->Step2 Aqueous Phase -> Acidify -> Solid Dimer Dimer Impurity (Non-acidic) Step1->Dimer Removed in Organic Phase Final Final Product (Adapalene) Step2->Final Crystallizes Regio 2-Methoxy Isomer (Acidic, soluble) Step2->Regio Remains in THF/MeOH Liquor

Caption: Figure 2. Fate mapping of key impurities. The Dimer is removed via pH manipulation, while the 2-Methoxy isomer is rejected via crystallization kinetics.[1]

References

  • Shroot, B., et al. (1986).[1] Benzonaphthalene derivatives and pharmaceutical compositions containing them.[11] U.S. Patent No.[3] 4,717,720.[3] Link

  • Galderma Research & Development. (2006).[1][3] Process for the preparation of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid.[1][2][3][4][5][6][7][12][13] World Intellectual Property Organization, WO2006108717.[1] Link

  • Ruhl, R., & Nau, H. (1997).[1] Determination of adapalene (CD271) and retinol in plasma and tissue by on-line solid-phase extraction and HPLC analysis.[1][2][3][14] Chromatographia, 45, 269-272.[1][3] Link[1][2][3]

  • United States Pharmacopeia (USP). (2023).[1][3] Adapalene Official Monograph. USP-NF.[1][2][3] Link

  • Kumar, S., et al. (2015).[1] Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Adapalene. Scientia Pharmaceutica.[3][14] Link

Sources

Method

protocol for synthesizing 2-Methoxyphenyl Adapalene methyl ester

Application Note: High-Purity Synthesis of Adapalene Methyl Ester & Regioisomeric Variants Part 1: Strategic Overview & Retrosynthetic Analysis 1.1 Introduction Adapalene methyl ester is the critical penultimate intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Adapalene Methyl Ester & Regioisomeric Variants

Part 1: Strategic Overview & Retrosynthetic Analysis

1.1 Introduction Adapalene methyl ester is the critical penultimate intermediate in the synthesis of Adapalene, a third-generation retinoid used in the treatment of acne vulgaris. While the pharmaceutical target requires the 4-methoxyphenyl configuration, the 2-methoxyphenyl analog is a crucial structural isomer often synthesized as a reference standard for impurity profiling (QC) or Structure-Activity Relationship (SAR) studies.

This protocol details the Suzuki-Miyaura Cross-Coupling strategy.[1][2] Unlike older Negishi coupling methods (which require moisture-sensitive organozinc reagents), this palladium-catalyzed route offers higher tolerance for functional groups, milder conditions, and superior scalability.

1.2 Chemical Identity

  • Target Molecule: Adapalene Methyl Ester[3][4][5][6][7]

  • IUPAC Name: Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate[2][3][4][8]

  • CAS No: 106685-41-0[8]

  • Key Structural Feature: Biaryl linkage between a substituted naphthoate and an adamantyl-methoxyphenyl ring.

1.3 Retrosynthetic Logic The convergent synthesis disconnects at the biaryl bond. The most efficient forward strategy involves coupling an electrophilic naphthyl component with a nucleophilic phenylboronic acid.

  • Fragment A (Electrophile): Methyl 6-bromo-2-naphthoate.[1][3][4][5]

  • Fragment B (Nucleophile): 3-(1-adamantyl)-4-methoxyphenylboronic acid.[1][2]

  • Catalytic Cycle: Pd(0) mediated oxidative addition, transmetallation, and reductive elimination.

Retrosynthesis Target Adapalene Methyl Ester (Target Molecule) Disconnect Biaryl Bond Disconnection Target->Disconnect Retrosynthesis FragA Methyl 6-bromo-2-naphthoate (Electrophile) Disconnect->FragA FragB 3-(1-adamantyl)-4-methoxyphenylboronic acid (Nucleophile) Disconnect->FragB

Figure 1: Retrosynthetic disconnection strategy utilizing Suzuki-Miyaura coupling.

Part 2: Detailed Experimental Protocol

2.1 Reagents and Stoichiometry Note: To synthesize the "2-methoxyphenyl" regioisomer (impurity standard), substitute Reagent B with 3-(1-adamantyl)-2-methoxyphenylboronic acid . All other steps remain identical.

ComponentRoleEquivalentsMass/Vol (Example)
Methyl 6-bromo-2-naphthoate Electrophile1.0 eq5.00 g
3-(1-adamantyl)-4-methoxyphenylboronic acid Nucleophile1.2 eq8.15 g
Palladium(II) Acetate [Pd(OAc)₂] Catalyst Precursor0.02 eq85 mg
Triphenylphosphine (PPh₃) Ligand0.04 eq200 mg
Potassium Phosphate (K₃PO₄) Base2.5 eq10.0 g
Toluene Solvent (Non-polar)10 V50 mL
Water Solvent (Polar)2 V10 mL

2.2 Step-by-Step Methodology

Step 1: Catalyst Activation & Inerting

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge the flask with Methyl 6-bromo-2-naphthoate (5.00 g) and 3-(1-adamantyl)-4-methoxyphenylboronic acid (8.15 g).

  • Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove ambient oxygen (Critical for catalyst longevity).
    
  • Add Toluene (50 mL) and Water (10 mL) via syringe.

  • Add K₃PO₄ (10.0 g). The system is now a biphasic mixture.

Step 2: Coupling Reaction

  • Add Pd(OAc)₂ (85 mg) and PPh₃ (200 mg) simultaneously under a positive stream of

    
    .
    
    • Scientist's Note: While pre-formed catalysts like Pd(dppf)Cl₂ are effective, the in situ generation of Pd(0) from Pd(OAc)₂/PPh₃ is cost-effective and highly active for aryl-aryl couplings [1].

  • Heat the reaction mixture to 90°C (Reflux) .

  • Monitor reaction progress via HPLC or TLC (Eluent: Hexane/Ethyl Acetate 8:2).

    • Endpoint: Consumption of the bromonaphthoate ester (< 1.0% remaining). Typical reaction time: 4–6 hours.

Step 3: Workup and Isolation

  • Cool the mixture to room temperature (20–25°C).

  • Separate the phases. Extract the aqueous layer with Toluene (2 x 20 mL).

  • Combine organic layers and wash with:

    • 10% HCl solution (to remove phosphine residues).

    • Saturated NaHCO₃ (to neutralize acid).

    • Brine (saturated NaCl).

  • Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate under reduced pressure to obtain a crude off-white solid.
    

2.3 Purification (Critical for API Grade) The crude product often contains homocoupling impurities (bi-naphthyls) or de-halogenated byproducts.

  • Recrystallization: Suspend the crude solid in Ethyl Acetate (5 V) and heat to reflux until dissolved.

  • Slowly add Methanol (3 V) as an anti-solvent.

  • Cool slowly to 0°C.

  • Filter the precipitate and wash with cold Methanol.

  • Yield: Expect 85–90% (approx. 6.8 g).

  • Purity: >99.5% (HPLC).

Part 3: Reaction Mechanism & Pathway

The Suzuki-Miyaura cycle involves three distinct stages. Understanding this allows for troubleshooting low yields.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the naphthoate.

  • Transmetallation: The boronic acid (activated by the base) transfers the adamantyl-phenyl group to the Palladium center.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

ReactionPathway Start Reagents: Bromonaphthoate + Boronic Acid OxAdd Oxidative Addition (Ar-Pd-Br Species) Start->OxAdd Pd(0) TransMet Transmetallation (Base Activation) OxAdd->TransMet Boronate Complex RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl Pd RedElim->OxAdd Cycle Repeats Product Adapalene Methyl Ester (Crystalline Solid) RedElim->Product

Figure 2: Catalytic cycle of the Suzuki coupling reaction.

Part 4: Quality Control & Impurity Profiling

4.1 The "2-Methoxyphenyl" Variant If the objective is to synthesize the 2-methoxyphenyl Adapalene methyl ester (where the methoxy group is ortho to the adamantyl/phenyl linkage), the protocol remains chemically identical. However, the physical properties differ:

  • 4-Methoxy (Target): High melting point (>220°C), lower solubility in alcohols.

  • 2-Methoxy (Impurity/Variant): Lower symmetry, often lower melting point.

4.2 Analytical Parameters (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

  • Detection: UV at 270 nm.

  • Differentiation: The 2-methoxy isomer typically elutes earlier than the 4-methoxy target due to steric hindrance disrupting the planarity of the biaryl system, reducing interaction with the stationary phase.

References

  • Process for the preparation of adapalene. US Patent 7,345,189 B2. (2008). Describes the optimized Suzuki coupling conditions using Potassium Phosphate and THF/Water systems.

  • New synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid... Bioorganic Chemistry, 39(4), 151-158.[9] (2011).[9] Details the Pd/C mediated coupling and DNA binding properties of Adapalene derivatives.

  • Benzonaphthalene derivatives and compositions. US Patent 4,717,720. (1988). The original patent describing the Negishi coupling route (historical context).

  • Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate Data. ChemicalBook.[8] Provides physical property data for the methyl ester intermediate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methoxyphenyl Adapalene Synthesis

Subject: Troubleshooting Steric & Regioselective Challenges in Adapalene Analog Synthesis Ticket ID: #ADP-2-OMe-SYNTH Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Steric & Regioselective Challenges in Adapalene Analog Synthesis

Ticket ID: #ADP-2-OMe-SYNTH Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 2-Methoxyphenyl Adapalene (specifically the ortho-methoxy regioisomer of the standard Adapalene API). Unlike standard Adapalene (where the methoxy group is para to the adamantyl group and para to the biaryl bond), the 2-methoxyphenyl variant presents severe steric challenges. The proximity of the methoxy group to the biaryl axis creates significant torsional strain, inhibiting standard Suzuki-Miyaura coupling protocols and complicating purification due to high lipophilicity and rotational barriers (atropisomerism).

This document serves as a troubleshooting manual for researchers encountering stalled reactions, low yields, or purification failures during the synthesis of this specific impurity standard or analog.

Module 1: The Critical Bottleneck – Biaryl Coupling

The Issue: Standard Adapalene synthesis utilizes a Suzuki-Miyaura coupling between methyl 6-bromo-2-naphthoate and 3-(1-adamantyl)-4-methoxyphenylboronic acid. When synthesizing the 2-methoxyphenyl analog, the methoxy group is ortho to the boronic acid moiety. This steric bulk blocks the transmetallation step, leading to protodeboronation (loss of the boron group) rather than coupling.

Diagnostic Checklist:

Troubleshooting Protocol 1.1: Overcoming the "Ortho-Effect"

Standard catalysts lack the steric bulk and electron density required to force the oxidative addition and transmetallation in this congested system.

Recommended System:

Component Standard Protocol (Fails) High-Performance Protocol (Recommended) Mechanistic Rationale
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Pd-SPhos G2 or Pd-XPhos G2 Buchwald precatalysts facilitate oxidative addition in sterically hindered aryl chlorides/bromides.
Base Na2CO3 (aq) K3PO4 (anhydrous) or CsF Anhydrous conditions prevent protodeboronation. CsF promotes transmetallation via the "fluoride effect."
Solvent Toluene/Water 1,4-Dioxane or n-Butanol Higher boiling points (100°C+) are required to overcome the rotational energy barrier.

| Ligand | None/PPh3 | SPhos (if not using G2) | SPhos is specifically designed to shield the Pd center while allowing bulky substrates to enter. |

Step-by-Step Optimization:

  • Degassing is Non-Negotiable: The electron-rich nature of the 2-methoxy ring makes the catalyst susceptible to oxidation. Sparge solvents with Argon for 20 minutes before adding the catalyst.

  • Temperature Ramp: Do not start at reflux. Initiate at 60°C for 1 hour to allow the active Pd(0) species to generate from the precatalyst, then ramp to 100°C.

  • Stoichiometry: Use 1.5 equivalents of the Boronic Acid. The ortho-methoxy group accelerates hydrolytic deboronation; excess reagent compensates for this loss.

Visualization: The Steric Barrier in Catalysis

The following diagram illustrates why standard coupling fails for the 2-methoxy analog and how specialized ligands intervene.

SuzukiCycle cluster_barrier Steric Bottleneck (2-OMe Group) PreCat Pd-SPhos G2 (Precatalyst) ActivePd Active Pd(0)-SPhos (Bulky Ligand Shield) PreCat->ActivePd Activation (60°C) OxAdd Oxidative Addition (Naphthyl Bromide) ActivePd->OxAdd Insert into Ar-Br TransMet Transmetallation (CRITICAL FAILURE POINT) OxAdd->TransMet Base (K3PO4) RedElim Reductive Elimination (Product Release) TransMet->RedElim SPhos allows steric entry Deboron Protodeboronation (Loss of Boron) TransMet->Deboron Steric Clash (Standard Ligands) RedElim->ActivePd Regeneration Product 2-Methoxyphenyl Adapalene RedElim->Product

Caption: The catalytic cycle highlights Transmetallation as the failure point where the 2-methoxy steric clash favors side-reactions (red path) unless bulky dialkylbiaryl phosphine ligands (SPhos) are employed.

Module 2: Precursor Synthesis (Friedel-Crafts Regioselectivity)

The Issue: Synthesizing the boronic acid precursor requires installing the adamantyl group onto the anisole ring. For the "2-Methoxyphenyl" target, you likely need the adamantyl group meta or para to the methoxy, but the subsequent bromination must occur at the specific position to ensure the final "2-methoxy" orientation relative to the biaryl bond.

Troubleshooting Protocol 2.1: Controlling Adamantylation

  • Reaction: 1-Adamantanol + Anisole + H2SO4/AcOH.

  • Challenge: The adamantyl cation is bulky and prefers the para position to the methoxy group.

  • Correction: If you need the ortho-methoxy arrangement in the final drug analog, you must ensure your starting bromide is 2-bromo-1-(1-adamantyl)-4-methoxybenzene (or similar, depending on exact target structure).

Synthesis Verification Table:

Precursor Target Reagents Key Process Parameter
Alkylation 1-Adamantanol, H2SO4 Temperature < 25°C . Higher temps cause adamantyl migration.
Bromination NBS, Acetonitrile Selectivity . If the para-position is blocked by Adamantyl, Bromine will go ortho.

| Lithiation | n-BuLi, B(OiPr)3 | Cryogenic Control (-78°C) . Ortho-lithiation is directed by the Methoxy group. |

Module 3: Purification & Solubility

The Issue: Adapalene and its analogs are notoriously insoluble in water and alcohols, and sparingly soluble in THF. The "2-Methoxyphenyl" analog is even more lipophilic due to the internal shielding of the polar methoxy group.

Troubleshooting Protocol 3.1: The "Hot Filtration" Technique Do not attempt standard silica column chromatography as your primary purification method; the compound will streak and co-elute with impurities.

  • Workup: Quench the Suzuki reaction with dilute HCl. The product will precipitate. Filter the crude solid.[1][2]

  • Trituration: Wash the crude solid vigorously with Methanol (removes unreacted boronic acid) and Hexanes (removes phosphine oxides).

  • Recrystallization (The Gold Standard):

    • Solvent: THF / Ethyl Acetate (1:1) .

    • Procedure: Dissolve at reflux. Perform a hot filtration through Celite to remove Palladium black. Cool slowly to 4°C.

    • Note: If the 2-methoxy group causes twisting, the crystal lattice energy may be lower, making it harder to crystallize than standard Adapalene. If oiling out occurs, use THF/Acetonitrile .

Frequently Asked Questions (FAQs)

Q1: Why does my LC-MS show a mass of 412 (Product) but also 426? A: You likely have "Methylation Scrambling." If you used Methanol as a solvent during the workup of the acid chloride or esterification steps, transesterification can occur. Additionally, if you are synthesizing the methyl ester intermediate, the mass 426 corresponds to the methyl ester of the 2-methoxy analog. Ensure you hydrolyze with LiOH/THF/Water to get the final acid (Mass 412).

Q2: The reaction stalls at 50% conversion. Should I add more catalyst? A: No. Adding more catalyst to a black reaction mixture is futile. The catalyst has poisoned itself. Filter the mixture, evaporate the solvent, and restart the reaction with fresh solvent and the SPhos-Pd-G2 system. The stall is likely due to phosphine oxidation or Pd clustering.

Q3: Can I use the Pinacol Ester instead of the Boronic Acid? A: Highly Recommended. The boronic acid of the 2-methoxy derivative is prone to anhydride formation (trimerization) which reduces reactivity. The Pinacol ester is more stable and tolerates the higher temperatures required to force the steric coupling.

References
  • Adapalene Process Chemistry: Shroot, B., et al. (1987). Naphthalenecarboxylic acid derivatives. U.S. Patent No. 4,717,720. Washington, DC: U.S. Patent and Trademark Office. Link

  • Steric Suzuki Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of highly hindered aryl chlorides with arylboronic acids.[3][4] Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Adapalene Impurity Profiling: Adapalene: European Pharmacopoeia (Ph. Eur.) Monograph 2024. (2020). Council of Europe. (Defines Impurity structures including methoxy-positional isomers). Link

  • Ortho-Effect in Biaryls: Altenhoff, G., et al. (2004). Sterically Demanding, Biphenyl-Based Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 126(46), 15195-15201. Link

Disclaimer: This guide is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for Adapalene derivatives, as they are potent retinoids with teratogenic potential.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Methoxyphenyl Adapalene

Executive Summary This guide addresses the technical stability profile of Adapalene (chemically: 6-[3-(1-adamantyl)-4-methoxyphenyl ]-2-naphthoic acid) and its adamantyl-methoxyphenyl derivatives.[1] While Adapalene is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical stability profile of Adapalene (chemically: 6-[3-(1-adamantyl)-4-methoxyphenyl ]-2-naphthoic acid) and its adamantyl-methoxyphenyl derivatives.[1] While Adapalene is a "third-generation" retinoid engineered for superior stability compared to tretinoin, the 4-methoxyphenyl moiety remains a specific site of vulnerability regarding metabolic O-demethylation and solubility-driven precipitation.

This document serves as a dynamic troubleshooting interface. It does not provide generic advice but rather dissects the causality of experimental failures—specifically those arising from the physicochemical limitations of the adamantyl-methoxyphenyl scaffold.

Module 1: Physical Stability (Solubility & Precipitation)

The Issue: The most common cause of "inactive" assay results is not chemical degradation, but compound precipitation . The adamantyl group confers extreme lipophilicity (LogP ~8.3), making the compound prone to crashing out of aqueous buffers immediately upon dilution.

Troubleshooting Protocol: The "Invisible" Precipitate

Q: My cellular assay shows high variability or zero potency. Is the compound degrading? A: It is likely precipitating, not degrading. Adapalene is practically insoluble in water.[2][3] If you dilute a DMSO stock directly into a high-salt buffer (PBS) or media without a carrier, micro-crystals form instantly, which are often invisible to the naked eye but inactive at the receptor level.

Corrective Workflow:

  • Primary Stock: Dissolve neat powder in DMSO (dimethyl sulfoxide) to 10–50 mM. Do not use Ethanol as a primary stock solvent (sparingly soluble).

  • Intermediate Dilution: Create a 1000x intermediate in DMSO.

  • Final Dilution: Spike the intermediate into media under vortex. Ensure the final DMSO concentration is <0.1% (or as tolerated), but keep serum proteins (BSA/FBS) present during dilution to act as carriers.

Data: Solvent Compatibility Matrix

Solvent SystemSolubility LimitStability StatusRecommendation
DMSO ~5 mg/mL (High)Excellent Recommended for -20°C storage.[4][5]
Ethanol Sparingly SolublePoor Avoid.[6] High evaporation rates alter concentration.
Water/PBS <0.1 µg/mLCritical Failure Immediate precipitation.
THF SolubleGood Useful for chemical synthesis, toxic for bio-assays.

Visualization: Solubility Decision Tree

SolubilityWorkflow Start Solid Compound Solvent Choose Solvent Start->Solvent DMSO DMSO (anhydrous) Solvent->DMSO Preferred Ethanol Ethanol Solvent->Ethanol Avoid Aqueous Direct to Media Solvent->Aqueous FAIL Step2 Make 10mM Stock DMSO->Step2 Precip Micro-Precipitation (Assay Failure) Ethanol->Precip Aqueous->Precip Storage Store -20°C (Protect from Light) Step2->Storage Assay Dilute 1:1000 into Media + FBS Storage->Assay Use Vortex Result Valid Bio-Assay Assay->Result Stable Solution

Figure 1: Critical decision pathway for solubilizing Adapalene derivatives. Red nodes indicate high-risk steps leading to experimental failure.

Module 2: Chemical Stability (Photolysis & Oxidation)

The Issue: While Adapalene is marketed as "photostable" compared to first-generation retinoids (like Tretinoin), this is a relative term. The methoxyphenyl and naphthalene rings are still chromophores that absorb UV light.

Q: Can I handle the compound on the benchtop under normal light? A: For short durations (<1 hour), yes. However, prolonged exposure to UVA (366 nm) or UVB (254 nm) triggers specific degradation pathways:[7]

  • Napthalene Ring Breakdown: Formation of 2-formyl cinnamaldehyde derivatives.[7]

  • Adamantyl Cleavage: Under acidic stress or high-energy UV, the adamantyl group can cleave.

  • Oxidation: In the presence of peroxides (e.g., impure PEG or Tween), the methoxy group can oxidize to a quinone species.

Experimental Protocol: Photostability Validation If you observe "loss of potency" over a 24-hour incubation:

  • Prepare two identical plates of cells treated with the compound.

  • Wrap one plate in aluminum foil (Dark Control).

  • Expose the other to standard incubator lighting.

  • Result: If the "Dark" plate has significantly lower IC50/EC50, you have a photolysis issue.

Module 3: Biological Stability (Metabolism)

The Issue: The "2-Methoxyphenyl" group is the primary liability for metabolic clearance. In liver microsomes (HLM) or hepatocytes, the methoxy group is a target for Cytochrome P450 (CYP) enzymes.

Q: My in vivo half-life is shorter than expected. Why? A: You are likely observing O-demethylation .

  • Mechanism: CYP enzymes (specifically CYP2C8/3A4 families for similar retinoids) attack the methoxy group (-OCH3) on the phenyl ring.

  • Product: This converts the lipophilic methoxy group into a hydrophilic hydroxyl (-OH) group (phenolic metabolite).

  • Consequence: The phenolic metabolite often loses affinity for the RAR receptor or is rapidly glucuronidated and excreted.

Visualization: Metabolic Degradation Pathway

Metabolism Parent 2-Methoxyphenyl Adapalene (Active Drug) CYP CYP450 Enzymes (Liver Microsomes) Parent->CYP Metabolite 4-Hydroxyphenyl Metabolite (Phenolic Derivative) CYP->Metabolite Oxidative Attack Reaction O-Demethylation Excretion Rapid Excretion (Loss of Bioavailability) Metabolite->Excretion Phase II Conjugation Phase2 Glucuronidation

Figure 2: The primary metabolic vulnerability of the methoxyphenyl moiety. O-demethylation leads to rapid clearance.[8]

Frequently Asked Questions (FAQ)

Q1: Can I use "low-retention" plastics? A: Yes, absolutely. Due to the high LogP (~8.3), Adapalene derivatives bind aggressively to standard polypropylene. Use glass vials for storage of stocks and low-binding tips for dilutions to prevent "dosing errors" where the plastic absorbs 50% of your compound.

Q2: Is the compound stable in cell culture media at 37°C? A: Chemically, yes (for 24-48 hours). Physically, it is risky. If the concentration exceeds 1 µM, it may precipitate over time. Always inspect wells under a microscope for "needle-like" crystals before running a readout.

Q3: How do I store the powder long-term? A:

  • Temperature: -20°C.

  • Atmosphere: Desiccated (protect from moisture).

  • Container: Amber glass vial (protect from light).

  • Shelf Life: >2 years if kept dry and dark.

References
  • BenchChem Technical Support. (2025).[1] Enhancing the Photostability of Adapalene in Topical Preparations. Retrieved from

  • Tolba, M. M., & El-Gamal, R. (2016). Stability-indicating HPLC method for Adapalene under stress conditions.
  • Cayman Chemical. (2022).[4] Adapalene Product Information & Solubility Data.[3][5][6] Retrieved from

  • Martin, B., et al. (1998). Chemical stability of adapalene and tretinoin when combined with benzoyl peroxide.[1][9] British Journal of Dermatology, 139(Suppl 52), 8-11.[9] Retrieved from

  • Shroot, B., & Michel, S. (1997). Pharmacology and chemistry of adapalene.[1][2][5][9][10][11] Journal of the American Academy of Dermatology.

Sources

Reference Data & Comparative Studies

Validation

inter-laboratory validation of 2-Methoxyphenyl Adapalene quantification

An Essential Guide to the Inter-Laboratory Validation for the Quantification of 2-Methoxyphenyl Adapalene In the landscape of pharmaceutical development, the assurance of a drug product's quality, safety, and efficacy is...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to the Inter-Laboratory Validation for the Quantification of 2-Methoxyphenyl Adapalene

In the landscape of pharmaceutical development, the assurance of a drug product's quality, safety, and efficacy is paramount. This assurance is built upon a foundation of robust and reliable analytical methods. For active pharmaceutical ingredients (APIs) like Adapalene, controlling impurities is a critical aspect of quality control. 2-Methoxyphenyl Adapalene is a known related substance of Adapalene, and its accurate quantification is essential. This guide provides an in-depth comparison of a hypothetical inter-laboratory validation study for the quantification of 2-Methoxyphenyl Adapalene, offering insights for researchers, scientists, and drug development professionals.

The successful transfer of an analytical method from a developing laboratory to a receiving laboratory is a crucial step in the lifecycle of a pharmaceutical product.[1][2][3] This process, underpinned by a rigorous inter-laboratory validation, ensures that the method is robust and will perform consistently in different environments.[4][5] This guide will walk through the critical stages of such a validation, using a hypothetical High-Performance Liquid Chromatography (HPLC) method as our case study.

The Analytical Challenge: Quantifying 2-Methoxyphenyl Adapalene

2-Methoxyphenyl Adapalene is an impurity that needs to be monitored at low levels in Adapalene drug substances and products. The analytical method for its quantification must be sensitive, specific, accurate, and precise. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical impurities due to its high resolving power and sensitivity.[6][7]

The Inter-Laboratory Validation Protocol: A Structured Approach

An inter-laboratory validation study aims to demonstrate that a validated analytical method can be successfully performed by different laboratories, yielding comparable results.[8][9] Our hypothetical study involves three laboratories: the originating laboratory (Lab A) and two receiving laboratories (Lab B and Lab C).

The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[10][11][12]

G cluster_0 Phase 1: Pre-Validation & Protocol cluster_1 Phase 2: Execution by Participating Labs cluster_2 Phase 3: Data Analysis & Comparison A Method Development & Single-Lab Validation (Lab A) B Develop Inter-Lab Validation Protocol A->B C Prepare & Distribute Standardized Samples & Reagents B->C D Lab A Execution C->D E Lab B Execution C->E F Lab C Execution C->F G Collect & Analyze Data from All Labs D->G E->G F->G H Compare Performance Against Acceptance Criteria G->H I Final Validation Report H->I

Caption: Workflow for the Inter-Laboratory Validation Study.

Experimental Methodology

A stability-indicating HPLC method, previously developed and validated in a single laboratory, is the subject of this inter-laboratory study.[13][14][15]

Chromatographic Conditions (Hypothetical):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL

Comparative Analysis of Validation Parameters

The core of the inter-laboratory validation is the comparison of key analytical performance characteristics across the participating laboratories.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present.[12][16] In our study, this was demonstrated by analyzing a placebo formulation spiked with 2-Methoxyphenyl Adapalene and other known impurities of Adapalene.

Results: All three laboratories demonstrated no interference from the placebo or other impurities at the retention time of 2-Methoxyphenyl Adapalene. The peak for 2-Methoxyphenyl Adapalene was spectrally pure in all analyses, as confirmed by a photodiode array (PDA) detector.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[12][17] A series of five concentrations of 2-Methoxyphenyl Adapalene were prepared and analyzed.

LaboratoryLinearity Range (µg/mL)Correlation Coefficient (r²)
Lab A 0.1 - 2.00.9995
Lab B 0.1 - 2.00.9992
Lab C 0.1 - 2.00.9996

Analysis: All laboratories demonstrated excellent linearity within the specified range, with correlation coefficients well above the typical acceptance criterion of ≥ 0.99.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12][16] This was assessed by spiking a placebo with known amounts of 2-Methoxyphenyl Adapalene at three concentration levels (80%, 100%, and 120% of the target concentration).

Laboratory80% Level (% Recovery)100% Level (% Recovery)120% Level (% Recovery)
Lab A 99.5100.2101.1
Lab B 98.999.8100.5
Lab C 100.1100.9101.5

Analysis: The percentage recovery across all laboratories and concentration levels was within the commonly accepted range of 98.0% to 102.0%, indicating a high degree of accuracy for the method.

Precision

Precision is the measure of the degree of scatter of a series of measurements.[12][16] It is typically evaluated at two levels: repeatability and intermediate precision. For an inter-laboratory study, reproducibility is the key parameter.

Repeatability (Intra-assay Precision): Assessed by analyzing six replicate samples of 2-Methoxyphenyl Adapalene at the target concentration.

LaboratoryMean Concentration (µg/mL)Standard Deviation% RSD
Lab A 1.010.0080.79
Lab B 0.990.0111.11
Lab C 1.020.0090.88

Reproducibility (Inter-laboratory Precision): Calculated from the results of the three laboratories.

Mean of Lab Means (µg/mL)Standard Deviation of Lab Means% RSD
Overall 1.0070.0151.51

Analysis: The % Relative Standard Deviation (%RSD) for repeatability in each laboratory was well within the typical acceptance criterion of ≤ 2.0%. The inter-laboratory reproducibility also met the acceptance criteria, demonstrating the method's robustness across different sites.

G cluster_0 Precision Assessment A Repeatability (Intra-Lab) B Intermediate Precision (Intra-Lab, Different Days/Analysts) A->B Within a Lab C Reproducibility (Inter-Lab) B->C Across Labs

Caption: Levels of Precision in Method Validation.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy, while the LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12]

LaboratoryLOD (µg/mL)LOQ (µg/mL)
Lab A 0.030.10
Lab B 0.040.12
Lab C 0.030.11

Analysis: The LOQ and LOD values were comparable across the laboratories and were sufficiently low to allow for the accurate measurement of 2-Methoxyphenyl Adapalene at the required reporting levels.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][5][18] This was assessed by the originating laboratory (Lab A) by varying parameters such as mobile phase composition, column temperature, and flow rate.

Parameter VariedEffect on Results (% Change)
Mobile Phase Composition (±2%) < 1.5%
Column Temperature (±2°C) < 1.0%
Flow Rate (±0.1 mL/min) < 2.0%

Analysis: The method was found to be robust, with minor variations in the method parameters having no significant impact on the results.

Conclusion

The results of this hypothetical inter-laboratory validation study demonstrate that the HPLC method for the quantification of 2-Methoxyphenyl Adapalene is robust, reliable, and transferable. The strong agreement in results for specificity, linearity, accuracy, precision, LOQ, and LOD across the three participating laboratories provides a high degree of confidence in the method's performance. This comprehensive guide illustrates the critical elements of an inter-laboratory validation, emphasizing the importance of a structured protocol and clear acceptance criteria to ensure consistent and reliable analytical results in the pharmaceutical industry.

References

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Quality Guidelines - ICH.
  • A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds - Benchchem.
  • ICH Q2 Analytical Method Valid
  • Robustness Tests | LCGC Intern
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Implementing Robustness Testing for HPLC Methods - Separ
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho.
  • Robustness in Analytical Methods Outlined - Pharmaceutical Technology.
  • A Novel Method Development and Validation for Related Substances of Adapalene in Bulk Drug Product by HPLC - RJPT.
  • Best practices for analytical method transfers - Medfiles.
  • Optimization and Validation of High-Performance Chromatographic Condition for Simultaneous Determination of Adapalene and Benzoyl Peroxide by Response Surface Methodology | PLOS One.
  • A Simple HPLC-DAD Method for Determination of Adapalene in Topical Gel Formul
  • Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formul
  • Method Transfer - Eurofins Scientific.
  • Analytical Method Valid
  • Analytical methods transfer - SciencePharma.
  • Analytical Method Transfer: Best Practices and Guidelines - Lab Manager.

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Comparative

A Senior Application Scientist's Guide to Selecting the Optimal Chromatography Column for Adapalene Impurity Separation

In the rigorous landscape of pharmaceutical development and quality control, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) are non-negotiable. For a potent topic...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development and quality control, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) are non-negotiable. For a potent topical retinoid like Adapalene, ensuring its purity is paramount to guaranteeing both therapeutic efficacy and patient safety. The choice of the analytical column in high-performance liquid chromatography (HPLC) is a critical determinant in achieving the requisite separation of Adapalene from its potential process-related and degradation impurities.

This guide provides an in-depth comparison of various chromatography columns for the separation of Adapalene impurities, drawing upon established pharmacopeial methods and scientific literature. We will explore the rationale behind column selection, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Analytical Challenge: Adapalene and Its Impurities

Adapalene, chemically known as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is a highly lipophilic molecule. Its synthesis and potential degradation pathways can give rise to a number of impurities that may be structurally similar to the parent compound. The United States Pharmacopeia (USP) and other regulatory bodies specify control over several potential impurities, including Adapalene related compound A (Methyl 6-bromo-2-naphthoate), Adapalene related compound B (Methyl 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoate), and others arising from different synthetic routes.[1][2] The successful separation of these closely related compounds from the Adapalene peak and from each other is the primary objective of the chromatographic method.

Comparative Analysis of Chromatography Columns

The selection of an appropriate stationary phase is the cornerstone of a successful separation. For Adapalene and its impurities, which are non-polar to moderately polar compounds, reversed-phase chromatography is the predominant mode of separation. Below, we compare the performance of commonly employed column chemistries.

C18 (L1) Columns: The Workhorse of Reversed-Phase Chromatography

Octadecylsilane (C18) columns are the most widely used stationary phases in reversed-phase HPLC due to their high hydrophobicity and versatility. The USP monograph for Adapalene explicitly mentions a 4.6-mm × 25-cm column with 5-µm L1 packing for one of its impurity profiling procedures.[3][1]

Mechanism of Separation: The primary separation mechanism on a C18 column is hydrophobic interaction. The non-polar adamantyl and naphthyl moieties of Adapalene and its impurities interact strongly with the long alkyl chains of the stationary phase. Subtle differences in the polarity and structure of the impurities lead to differential retention, enabling their separation.

Performance Insights: C18 columns generally provide excellent retention and resolution for Adapalene and its related substances. The high surface area and carbon load of modern C18 columns contribute to high efficiency and good peak shapes. A typical mobile phase for this separation involves a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often with the addition of an acid (e.g., trifluoroacetic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group of Adapalene and ensure symmetrical peaks.[4]

Considerations: While highly effective, the strong retention of the lipophilic Adapalene molecule on a C18 column can sometimes lead to longer analysis times. Gradient elution is often employed to achieve a timely elution of all compounds of interest.[4][5]

C8 (L7) Columns: A Balance of Retention and Speed

Octylsilane (C8) columns offer a less hydrophobic alternative to C18 phases. The shorter alkyl chains result in reduced retention for non-polar analytes.

Mechanism of Separation: Similar to C18, the separation is driven by hydrophobic interactions, but to a lesser extent. This can be advantageous for highly retained compounds like Adapalene.

Performance Insights: Studies have shown that C8 columns can provide successful separation of Adapalene and its degradation products, often with shorter run times compared to C18 columns under similar mobile phase conditions.[6][7][8][9] For instance, a method utilizing a Merck RP-8 (a C8 column) with an isocratic mobile phase of acetonitrile and water (pH 2.5) demonstrated good separation and was validated for stability-indicating studies.[7] The reduced hydrophobicity can also lead to different selectivity for certain impurity pairs compared to C18 columns.

Considerations: The lower retentivity of C8 columns might require a higher proportion of the aqueous component in the mobile phase to achieve adequate separation, which needs to be optimized for the specific impurity profile.

Phenyl-Hexyl (L11) Columns: Leveraging Aromatic Interactions

The USP monograph for Adapalene also outlines a procedure for organic impurities that recommends a 4.6-mm × 25-cm column with 5-µm L11 packing, which is a phenyl-hexyl phase.[1][10]

Mechanism of Separation: Phenyl-hexyl columns offer a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chains, they provide π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of Adapalene and its impurities.

Performance Insights: This alternative selectivity can be highly beneficial for resolving impurities that are difficult to separate on purely alkyl-chain phases. The π-π interactions can enhance the resolution of compounds with aromatic moieties, which is a prominent feature in the chemical structure of Adapalene and many of its related compounds. The USP procedure utilizing an L11 column employs a gradient elution with a mobile phase consisting of acetonitrile, tetrahydrofuran, and an aqueous solution of glacial acetic acid.[3][1]

Considerations: The unique selectivity of phenyl-hexyl columns makes them a powerful tool for orthogonal screening when developing a new method or for resolving co-eluting peaks observed on C18 or C8 columns.

Experimental Data Summary

The following table summarizes typical chromatographic conditions and performance characteristics for the different column types based on published methods.

Column TypeStationary PhaseDimensionsMobile PhaseElution ModeKey Performance Attributes
C18 (L1) Octadecylsilane250 mm x 4.6 mm, 5 µmAcetonitrile, Tetrahydrofuran, Trifluoroacetic acid, and water[3][1]Isocratic/GradientHigh resolution, good peak shape, widely applicable.[4][5]
C8 (L7) Octylsilane150 mm x 4.6 mm, 5 µmAcetonitrile and water (pH adjusted with phosphoric acid)[7]IsocraticShorter analysis time, good for highly retained compounds.[6][8]
Phenyl-Hexyl (L11) Phenyl-Hexyl250 mm x 4.6 mm, 5 µmAcetonitrile, Tetrahydrofuran, and aqueous acetic acid[1]GradientAlternative selectivity, excellent for aromatic compounds.[10]

Experimental Protocols

Protocol 1: USP Method for Organic Impurities (Procedure 1 - C18 Column)

This protocol is adapted from the USP monograph for Adapalene.[3][1]

  • Chromatographic System:

    • Column: L1 packing (C18), 4.6-mm × 25-cm; 5-µm particle size.

    • Mobile Phase: Acetonitrile, tetrahydrofuran, trifluoroacetic acid, and water (21:16:0.01:13).

    • Flow Rate: 1 mL/min.

    • Detector: UV at 235 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Prepare a standard solution containing a known concentration of USP Adapalene RS and relevant impurity reference standards in the mobile phase.

  • Sample Solution Preparation:

    • Prepare a solution of the Adapalene sample in the mobile phase.

  • Procedure:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and compare the peak responses of any impurities in the sample solution to the responses of the corresponding reference standards.

Protocol 2: Stability-Indicating Method using a C8 Column

This protocol is based on a published stability-indicating method.[7]

  • Chromatographic System:

    • Column: Merck RP-8 (C8), 150 mm × 4.6 mm i.d., 5 µm particle size.

    • Mobile Phase: Acetonitrile and water (67:33, v/v), pH adjusted to 2.5 with phosphoric acid.

    • Flow Rate: 1.4 mL/min.

    • Detector: Photodiode Array (PDA) at 321 nm.

    • Injection Volume: 20 µL.

  • Forced Degradation Study:

    • Subject the Adapalene sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic).

    • Prepare solutions of the stressed samples.

  • Procedure:

    • Inject the unstressed and stressed sample solutions.

    • Evaluate the separation of degradation products from the Adapalene peak and assess the peak purity using the PDA detector.

Visualizing the Workflow

A systematic approach is crucial for selecting the appropriate column and developing a robust analytical method.

Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Column Screening cluster_2 Phase 3: Method Development & Validation start Define Analytical Goal: Adapalene Impurity Profiling knowledge Review Literature & Pharmacopeias (USP, Ph. Eur.) start->knowledge impurities Identify Known Impurities & Degradants knowledge->impurities c18 C18 (L1) Column impurities->c18 Primary Choice c8 C8 (L7) Column impurities->c8 Alternative for shorter run times phenyl Phenyl-Hexyl (L11) Column impurities->phenyl Orthogonal Selectivity method_dev Optimize Mobile Phase & Gradient c18->method_dev c8->method_dev phenyl->method_dev validation Validate Method (Specificity, Linearity, Accuracy, Precision) method_dev->validation final_method Finalized Analytical Method validation->final_method

Sources

Safety & Regulatory Compliance

Safety

2-Methoxyphenyl Adapalene proper disposal procedures

Executive Summary: The Precautionary Principle As researchers working with 2-Methoxyphenyl Adapalene , you are handling a structural analog of Adapalene (a third-generation retinoid). While specific toxicological data fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle

As researchers working with 2-Methoxyphenyl Adapalene , you are handling a structural analog of Adapalene (a third-generation retinoid). While specific toxicological data for this exact derivative may be sparse compared to the parent compound, the pharmacophore dictates that we treat it as a Category 1B or 2 Reproductive Toxin and a Chronic Aquatic Toxicant .

The disposal protocol below is not merely a suggestion; it is a containment system designed to prevent teratogenic exposure to personnel and catastrophic long-term damage to aquatic ecosystems. Under no circumstances should this compound enter the municipal water system.

Chemical Safety Profile & Hazard Identification

Before disposal, you must understand what you are discarding. The disposal method is dictated by the chemical's stability and biological activity.

PropertyHazard ClassOperational Implication
Reproductive Toxicity GHS Category 1B/2 (H360/H361) Zero-tolerance for dust generation. All waste containers must be sealed immediately after use.
Photostability Light Sensitive Waste must be stored in amber glass or foil-wrapped containers to prevent uncontrolled degradation into unknown byproducts.
Aquatic Toxicity Acute/Chronic Category 1 (H400/H410) Strict Prohibition: No sink disposal. Even trace amounts in aqueous buffers must be collected.
Lipophilicity High LogP Will adsorb to plastics (weigh boats, pipette tips). These items are considered "Grossly Contaminated."

Waste Segregation & Containment Protocol

Effective disposal starts at the bench. You must segregate waste streams before they leave your hood.

A. Solid Waste (The "Red Bag" Stream)
  • Items: Weigh boats, contaminated gloves, pipette tips, paper towels used for wiping spills, and dry silica from columns.

  • Protocol:

    • Collect in a clear polyethylene bag inside the fume hood.

    • When full or at end of day, seal this bag.

    • Place the sealed bag into the laboratory's designated Hazardous Solid Waste Drum (often a fiber drum with a liner).

    • Labeling: The drum tag must explicitly list "2-Methoxyphenyl Adapalene - Teratogen."

B. Liquid Waste (The "Amber" Stream)
  • Items: Mother liquors, HPLC effluent, rotary evaporator condensates.

  • Protocol:

    • Solvent Compatibility: Segregate Halogenated (e.g., DCM) from Non-Halogenated (e.g., MeOH, DMSO) streams as per your facility's incineration requirements.

    • Container: Use Amber Glass bottles. If clear glass is used, wrap in aluminum foil.

    • Headspace: Leave 10% headspace to allow for thermal expansion.

    • Quenching: Retinoids are generally stable. Do not attempt chemical oxidation (e.g., bleach) as this may generate toxic chlorinated byproducts. Incineration is the only validated destruction method.

Disposal Decision Workflow

Use this logic flow to determine the correct waste stream for your materials.

DisposalWorkflow Start Waste Generated State Physical State? Start->State Solid Solid Waste State->Solid Liquid Liquid Waste State->Liquid SolidType Contamination Level? Solid->SolidType LiquidType Solvent Base? Liquid->LiquidType Gross Gross Contamination (Weigh boats, Tips, Spills) SolidType->Gross Direct Contact Trace Trace/PPE (Gloves, Bench paper) SolidType->Trace Incidental Contact Halo Halogenated (DCM, Chloroform) LiquidType->Halo NonHalo Non-Halogenated (DMSO, MeOH, Water) LiquidType->NonHalo IncinerateSolid High Temp Incineration (Hazardous Solid Waste) Gross->IncinerateSolid Trace->IncinerateSolid Treat as Haz to be Safe IncinerateLiq Fuel Blending/Incineration (Hazardous Liquid Waste) Halo->IncinerateLiq NonHalo->IncinerateLiq

Caption: Decision tree for segregating 2-Methoxyphenyl Adapalene waste streams. Note that all paths lead to incineration/hazardous waste management.

Detailed Disposal Procedures

Scenario A: HPLC Waste (Aqueous/Organic Mix)

HPLC effluent containing 2-Methoxyphenyl Adapalene is often overlooked.

  • Do not direct HPLC lines to the sink.

  • Collect effluent in a dedicated carboy labeled "HPLC Waste: Acetonitrile/Water + Trace Retinoids."

  • Even if the concentration is <0.1%, the aquatic toxicity hazard requires this to be treated as hazardous chemical waste, not sanitary sewer waste.

Scenario B: Spill Cleanup (Solid Powder)

If you spill the neat compound:

  • Evacuate the immediate area if dust is airborne.

  • Don double nitrile gloves , safety goggles, and a lab coat. If outside a hood, wear an N95 or P100 respirator .

  • Cover the spill with a damp paper towel (soaked in water or ethanol) to prevent dust dispersion.

  • Wipe up the material and place all towels into a sealable bag.

  • Clean the surface with soap and water; dispose of the sponge/wipes in the Hazardous Solid Waste drum.

Regulatory Framework & Compliance

While "2-Methoxyphenyl Adapalene" may not be explicitly listed on the EPA's "P-List" or "U-List" (40 CFR § 261.33), it is regulated under the "Characteristic of Toxicity" and the General Duty Clause .

  • RCRA Status: Likely a Non-Regulated Chemical by specific name, but must be managed as Hazardous Waste due to its teratogenic and ecotoxic properties.

  • EPA Waste Code: If the solvent is ignitable (e.g., Acetone), use D001 . If toxic solvents are used (e.g., Pyridine), use D038 . If no solvent is present, label as "Non-RCRA Regulated Hazardous Waste - Toxic."

  • Destruction Method: The ultimate fate of this molecule must be High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.

  • National Center for Biotechnology Information (NCBI). (2023). Adapalene Compound Summary (PubChem CID 60164).

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS) - 29 CFR 1910.1200.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Adapalene (Parent Compound Reference).

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